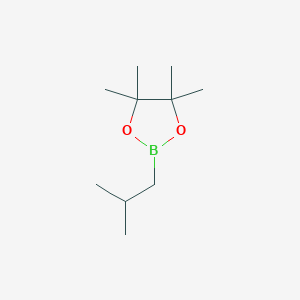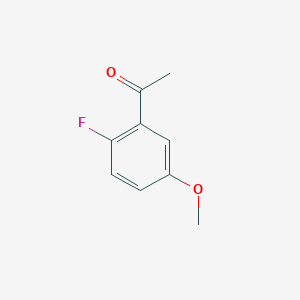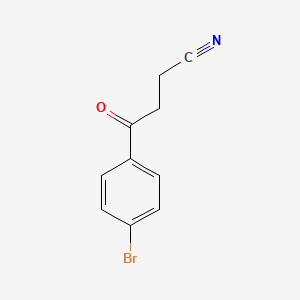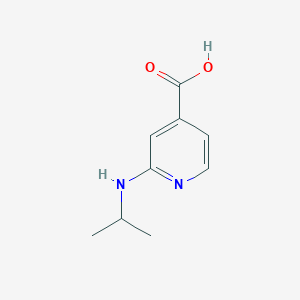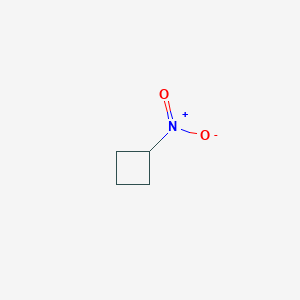
Nitrocyclobutane
概要
説明
Nitrocyclobutane is an organic compound with the chemical formula C4H7NO2. It is a colorless liquid with a fragrant odor at room temperature. This compound has a melting point of -78°C and a boiling point of 92°C . This compound is part of the cyclobutane family, which is known for its strained ring structure and unique chemical properties.
作用機序
Target of Action
Nitrocyclobutane is a complex compound that is part of a larger group of compounds known as cyclobutanes . These compounds are often found in natural products, including terpenoids, alkaloids, and steroids . They display potent biological activities due to their unique structures . .
Mode of Action
It’s known that nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . This suggests that this compound may interact with its targets through similar radical mechanisms.
Biochemical Pathways
Cyclobutane-containing compounds have been known to play significant roles in various biochemical pathways . For instance, they are involved in the synthesis of complex natural products bearing strained cyclobutane subunits .
Result of Action
It’s known that nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics . They are widely used in a variety of organic transformations .
Action Environment
It’s known that the strength of the c–no2 bond and ring strain can be influenced by the formation of the intermolecular h-bonding interaction .
準備方法
Nitrocyclobutane can be synthesized through several methods. One common method involves the reaction of cyclobutane with nitric acid. Another approach is the oxidation of cyclobutane or the nitration of cyclobutanol . These methods typically require controlled reaction conditions to ensure the desired product is obtained with high purity and yield.
化学反応の分析
Nitrocyclobutane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nitrocyclobutanone.
Reduction: Reduction of this compound can yield cyclobutanamine.
Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Nitrocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
Industry: This compound is used in the production of various industrial chemicals and materials
類似化合物との比較
Nitrocyclobutane can be compared with other nitro-substituted cycloalkanes such as nitrocyclopropane, nitrocyclopentane, and nitrocyclohexane. These compounds share similar structural features but differ in ring size and strain. This compound is unique due to its four-membered ring, which imparts higher ring strain compared to its larger counterparts. This increased strain can influence its reactivity and the types of reactions it undergoes .
Conclusion
This compound is a fascinating compound with unique chemical properties and diverse applications in scientific research. Its strained ring structure and reactive nitro group make it a valuable building block in organic synthesis and a subject of ongoing research in various fields.
特性
IUPAC Name |
nitrocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVBXZMWDWJWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547159 | |
| Record name | Nitrocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2625-41-4 | |
| Record name | Nitrocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | nitrocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The four-membered cyclobutane ring possesses significant ring strain due to the deviation of bond angles from the ideal tetrahedral geometry. This strain contributes to the enhanced reactivity of nitrocyclobutane, particularly in reactions involving ring-opening. For instance, [] explores the gas-phase pyrolysis of this compound, demonstrating that it readily undergoes ring-opening fragmentation at elevated temperatures. Furthermore, [] employs computational methods to investigate the strength of the C-NO2 bond in this compound, highlighting the impact of ring strain on bond dissociation energies.
A: Yes, nitrocyclobutanes can serve as valuable intermediates in organic synthesis. [] and [] illustrate their utility in reactions with enamines. These reactions initially form this compound intermediates, which can then undergo ring-opening and further transformations to yield a variety of structurally diverse compounds. The stereochemistry of these reactions is particularly intriguing, with [] detailing how the conformation of the reacting enamine influences the stereochemistry of the resulting this compound.
A: The presence of both a strained ring system and a nitro group suggests that nitrocyclobutanes could potentially serve as energetic materials. [] investigates the thermal decomposition of this compound and 1,1-dithis compound, providing insights into their decomposition pathways and energy release profiles. These findings are relevant for assessing their suitability in applications such as propellants or explosives.
A: Computational chemistry plays a crucial role in understanding the properties and reactivity of nitrocyclobutanes. [] and [] utilize Density Functional Theory (DFT) calculations to determine thermodynamic parameters such as enthalpy and entropy for this compound and its derivatives. These calculations help predict reaction pathways and analyze the influence of structural features on reactivity. Additionally, [] explores the relationship between electrostatic potential and impact sensitivity in strained cyclic explosives like this compound, offering insights into their potential hazards.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


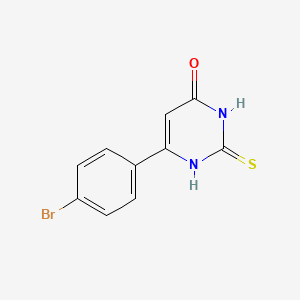
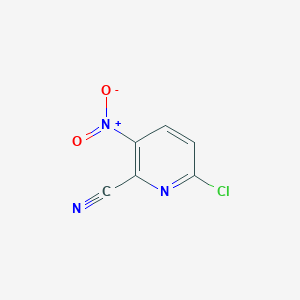
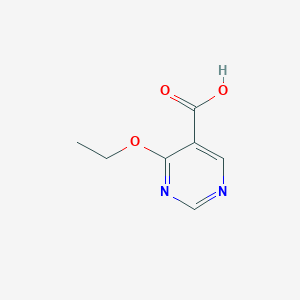
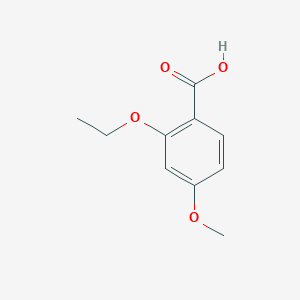
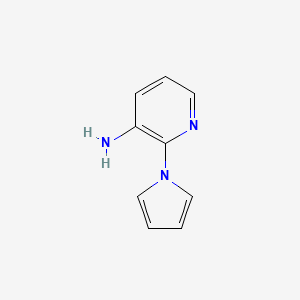
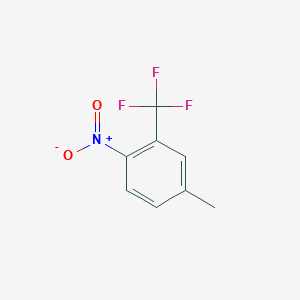
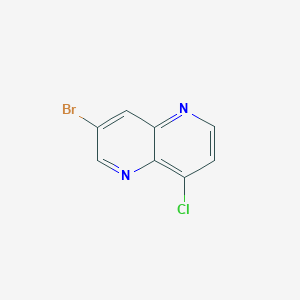
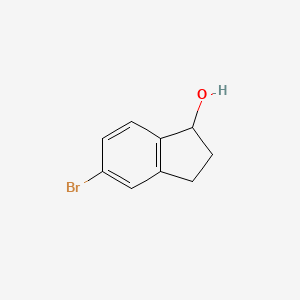
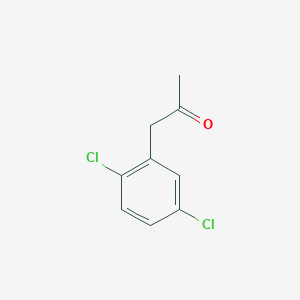
![4-[(difluoromethyl)thio]benzoic acid](/img/structure/B1338276.png)
